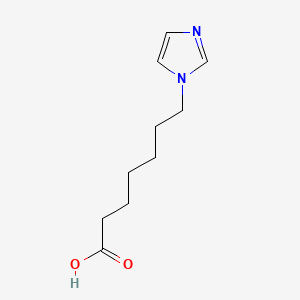

7-(1-Imidazolyl)heptanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

68887-67-2 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

7-imidazol-1-ylheptanoic acid |

InChI |

InChI=1S/C10H16N2O2/c13-10(14)5-3-1-2-4-7-12-8-6-11-9-12/h6,8-9H,1-5,7H2,(H,13,14) |

InChI Key |

KZUXSHYAXPMDNJ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)CCCCCCC(=O)O |

Canonical SMILES |

C1=CN(C=N1)CCCCCCC(=O)O |

Other CAS No. |

68887-67-2 |

Synonyms |

1-(7-carboxyheptyl)imidazole 1-(7-carboxyheptyl)imidazole, monohydrochloride 7-(1-imidazolyl)heptanoic acid N-(7-carboxyheptyl)imidazole |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 7 1 Imidazolyl Heptanoic Acid and Analogues

Established Synthetic Pathways for 7-(1-Imidazolyl)heptanoic Acid

A common two-step synthesis would proceed as follows:

N-Alkylation: Imidazole (B134444) is reacted with an alkylating agent such as an ethyl 7-haloheptanoate (e.g., ethyl 7-bromoheptanoate). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base. scispace.com Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netresearchgate.net The base deprotonates the imidazole, forming an imidazolide (B1226674) anion that acts as a nucleophile, attacking the electrophilic carbon of the heptanoate (B1214049) chain and displacing the halide to form ethyl 7-(1-imidazolyl)heptanoate.

Ester Hydrolysis: The resulting ester is then saponified to the corresponding carboxylic acid. This is achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate salt, yielding the final product, this compound.

This general methodology for N-alkylation of imidazoles is a versatile and frequently employed strategy for creating a wide range of derivatives with different side chains. nih.govresearchgate.net

Synthesis of Imidazole-Containing Derivatives and Analogues

The core imidazole structure can be incorporated into a diverse array of more complex molecules, leading to hybrid compounds with potentially enhanced or novel biological activities. Researchers have developed numerous strategies to synthesize these analogues.

The conjugation of imidazole moieties to flavonoid structures, particularly polyfluorinated flavones, has been explored to create potential antiviral agents. google.com The primary synthetic route is the nucleophilic aromatic substitution (SNAr) reaction, where the imidazole nitrogen displaces a fluorine atom on the flavone's fluorinated phenyl ring. jst.go.jprasayanjournal.co.in This reaction is typically promoted by a base and the selectivity of the substitution can be controlled by the reaction conditions. aai.org

For instance, reacting 2-(pentafluorophenyl)-4H-chromen-4-one with imidazole can yield mono-, di-, or tri-substituted products depending on the stoichiometry and conditions. jst.go.jp Using a 1.5 equivalent of both the azole and a base like sodium tert-butoxide (NaOBut) in acetonitrile tends to favor monosubstitution. aai.org

Interactive Data Table: Synthesis of Imidazole-Polyfluoroflavone Conjugates

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2-(pentafluorophenyl)-4H-chromen-4-one | Imidazole (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), MeCN, Reflux | 2-[2,3,5,6-tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-4H-chromen-4-one | Good | jst.go.jp |

| Methyl 6,7,8-trifluoro-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylate | Imidazole, K₂CO₃, DMF | Methyl 6,8-difluoro-2-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-4-oxo-4H-chromene-3-carboxylate | 44% | google.com |

| Methyl 6,7,8-trifluoro-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate | Imidazole, K₂CO₃, DMF | Methyl 6,8-difluoro-2-(4-methoxyphenyl)-7-(1H-imidazol-1-yl)-4-oxo-4H-chromene-3-carboxylate | 49% | google.com |

The hybridization of imidazole and indole (B1671886) rings into a single molecular framework is a key strategy in designing compounds with potential therapeutic applications, including antifungal and anticancer activities. tandfonline.comjchemlett.comrsc.org Synthetic approaches are varied and can involve either constructing one heterocycle onto the other or coupling pre-formed rings. researchgate.net

One common method involves the condensation of an indole derivative with reagents that form the imidazole ring. For example, 2-(5-substituted-1H-indol-3-yl)-1H-benzo[d]imidazole hybrids are synthesized by refluxing a mixture of a substituted o-phenylenediamine (B120857) with a 5-substituted-1H-indole-3-carboxaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). jchemlett.com Another approach is the direct alkylation to link the two heterocycles, such as in the synthesis of 3-((1H-imidazol-1-yl)methyl)-1H-indole. capes.gov.brtandfonline.com

Interactive Data Table: Examples of Imidazole-Indole Hybrid Synthesis

| Synthetic Target | Method | Starting Materials | Reference |

| 2-(Indol-3-yl)-benzimidazole derivatives | Condensation | 5-substituted-1H-indole-3-carboxaldehyde, o-phenylenediamine | jchemlett.com |

| 3-((1H-imidazol-1-yl)methyl)-1H-indole | Alkylation/Coupling | Indole, Imidazole, ZnCl₂ | capes.gov.brtandfonline.com |

| Indole-imidazole conjugates | Scaffold-based design | Camalexin scaffold, Carboxylic acid linkers | rsc.org |

| Indolyl-derived 4H-imidazoles | C-H/C-H Coupling | 2H-imidazole-1-oxides, Indoles | researchgate.net |

The synthesis of imidazole-substituted heptanoates is exemplified by the pathway for the parent compound, this compound, via N-alkylation of imidazole with a suitable 7-haloheptanoate ester followed by hydrolysis. A similar strategy applies to heptenoate derivatives, where the double bond is pre-installed in the alkylating chain. These compounds are of interest primarily as thromboxane (B8750289) synthase inhibitors. nih.govthalesnano.com The synthesis of an imidazole analogue of prostaglandin (B15479496), 1-(6-carboxyhexyl)-5-[(E)-3-hydroxy-1-octenyl]imidazole, has been reported, showcasing the regioselective alkylation of a protected 4(5)-hydroxymethylimidazole as a key step, further validating this synthetic approach for long-chain carboxylic acid derivatives. jchemlett.com

Attaching aryl groups to the imidazole core is a fundamental strategy in medicinal chemistry. nih.gov Modern synthetic methods offer efficient and modular routes to these compounds, often improving upon traditional multi-step cyclization procedures. Current time information in Bangalore, IN.

One powerful technique is the palladium-catalyzed tandem carbonylation, where aryl halides, imines, and carbon monoxide are combined in a single operation to form highly substituted imidazoles. nih.govCurrent time information in Bangalore, IN. Another versatile method is the Van Leusen three-component reaction, which uses tosylmethyl isocyanide (TosMIC) reagents, an aldehyde, and an amine to produce 1,4,5-trisubstituted imidazoles regioselectively in a one-pot synthesis. beilstein-journals.org

Interactive Data Table: Modern Synthetic Routes to Aryl-Substituted Imidazoles

| Method | Key Reagents | Type of Imidazole Produced | Key Features | Reference |

| Tandem Catalytic Carbonylation | Aryl iodide, Imine, CO, Pd catalyst | Polysubstituted aryl-imidazoles | Modular assembly with control of all substituents. Current time information in Bangalore, IN. | nih.govCurrent time information in Bangalore, IN. |

| Van Leusen Reaction | Aryl-substituted TosMIC, Aldehyde, Amine | 1,4,5-Trisubstituted imidazoles | One-pot, predictable regiochemistry. beilstein-journals.org | beilstein-journals.org |

| Condensation of Imino Ethers | Methyl 2,3-diaminopropionate, Imino ethers | 2-Aryl-imidazoles with C-4 carboxylate | Versatile for creating peptide mimics. thalesnano.com | thalesnano.com |

| Deaminative Coupling | Benzylamines, Nitriles, Base | 2,4,5-Trisubstituted imidazoles | Transition metal-free, one-step synthesis. |

The imidazole scaffold is frequently linked to other heterocyclic systems to explore new chemical space for drug discovery. otago.ac.nz These hybrid molecules often aim to combine the pharmacophores of different classes of compounds to achieve synergistic or novel therapeutic effects. researchgate.net

For example, researchers have synthesized and evaluated 2-(benzo[b]thiophen-2-yl)-1H-imidazole as a potential agent for Alzheimer's disease. researchgate.net Other explored hybrids include linking imidazole to thiazole, such as in 5,6-diphenylimidazo[2,1-b] capes.gov.brthiazole derivatives, or to tetrazole rings by reacting an imidazole-derived hydrazine (B178648) with sodium azide. google.com These synthetic efforts highlight the modularity of the imidazole core in constructing diverse molecular architectures for therapeutic exploration. otago.ac.nz

Aryl-Substituted Imidazoles

Mechanistic Aspects of Derivatization Reactions

The derivatization of molecules often involves complex reaction mechanisms that dictate the final structure and yield of the product. Understanding these mechanisms is crucial for optimizing synthetic routes and designing novel analogues. This section delves into the mechanistic details of nucleophilic aromatic substitution and rearrangement reactions relevant to the modification of flavone (B191248) structures with imidazole-containing moieties.

Nucleophilic Aromatic Substitution in Polyfluoroflavones

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as those found in polyfluorinated flavones. byjus.commasterorganicchemistry.com The presence of multiple fluorine atoms, which are strong electron-withdrawing groups, activates the flavone core towards attack by nucleophiles like imidazole. byjus.commasterorganicchemistry.com

Research into the reaction between 2-(polyfluorophenyl)-4H-chromen-4-ones and imidazole has demonstrated that this transformation typically proceeds under base-promoted conditions. nih.govresearchgate.net The reaction shows a high degree of regioselectivity, which can be controlled by the stoichiometry of the reactants and the choice of solvent. For instance, using a system of imidazole (1.5 equivalents) and sodium t-butoxide (NaOBut, 1.5 equivalents) in acetonitrile (MeCN) selectively yields mono-substituted products. nih.govresearchgate.net In contrast, using a larger excess of the nucleophile and base in a solvent like dimethylformamide (DMF) can lead to polysubstituted products, although this is more common with 1,2,4-triazole (B32235) than with the bulkier imidazole. nih.govresearchgate.net

The mechanism involves the initial attack of the imidazolide anion (formed by the deprotonation of imidazole by the base) on the electron-deficient aromatic ring of the flavone. This addition step forms a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing groups on the ring. The subsequent, typically rapid, elimination of a fluoride (B91410) ion restores the aromaticity and yields the final substituted product. masterorganicchemistry.com The rate of this reaction is generally dependent on the formation of the Meisenheimer complex, which is the rate-determining step. masterorganicchemistry.com Consequently, the reactivity order of the leaving groups is often F > Cl > Br > I, as the highly electronegative fluorine atom best stabilizes the transition state leading to the intermediate. masterorganicchemistry.com

Table 1: Conditions for Nucleophilic Aromatic Substitution of Polyfluoroflavones with Imidazole This table summarizes reaction conditions and outcomes for the SNAr reaction between polyfluoroflavones and imidazole, based on published research.

| Starting Material | Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 2-(Polyfluorophenyl)-4H-chromen-4-ones | Imidazole (1.5 equiv.), NaOBut (1.5 equiv.) | MeCN | High selectivity for mono-substitution | nih.gov, researchgate.net |

| Penta- and Tetrafluoroflavones | Imidazole (6 equiv.), NaOBut (6 equiv.) | DMF | Limited formation of persubstituted products (in contrast to triazole) | nih.gov, researchgate.net |

Rearrangement Reactions in Flavone Synthesis

Rearrangement reactions are fundamental in the synthesis of the flavone core itself and can also occur during its subsequent derivatization.

A classic method for constructing the flavone skeleton is the Baker-Venkataraman rearrangement . wikipedia.orgorientjchem.org This reaction involves the intramolecular acyl transfer of a 2-acetoxyacetophenone derivative in the presence of a base. wikipedia.orguclan.ac.uk The mechanism begins with the abstraction of the α-hydrogen from the ketone, forming an enolate. wikipedia.orguclan.ac.uk This enolate then attacks the adjacent ester carbonyl group, leading to a cyclic alkoxide intermediate. wikipedia.org The intermediate subsequently opens to form a more stable phenolate, which upon acidic workup, yields a 1,3-diketone. wikipedia.org This diketone is a crucial precursor that undergoes acid-catalyzed cyclodehydration to form the final flavone ring system. orientjchem.org

In addition to rearrangements for core synthesis, derivatized flavones can undergo further structural changes. For example, a flavone-coumarin rearrangement has been observed when certain 5,6,7,8-tetrafluoro-3-(methoxycarbonyl)flavones are treated with nucleophiles. researchgate.net Under basic conditions in an aqueous-organic medium, trifluorinated flavone analogues can rearrange into 3-(hydroxyarylidene)-7-(1H-imidazol-1-yl)coumarins. researchgate.net This transformation highlights that the derivatization of the flavone scaffold is not always a simple substitution and that the core heterocyclic structure can be altered depending on the substrate and reaction conditions. researchgate.net

Strategies for Isotopic Labeling in Receptor Studies

Isotopic labeling is an indispensable technique in biomedical research, allowing for the tracking and quantification of molecules in pharmacological and metabolic studies. mdpi.comresearchgate.net For a compound like this compound, which is known to interact with biological targets such as thromboxane synthase, labeled analogues are essential for conducting receptor binding assays and imaging studies. mdpi.com

Several strategies can be employed for the isotopic labeling of this compound and its analogues:

Radioiodination: The imidazole ring present in this compound provides a convenient site for direct radioiodination with isotopes like 125I or 124I. This is a significant advantage, as many bioactive molecules lack a readily iodinatable group. The high specific activity of iodine isotopes makes them particularly suitable for receptor studies where the target density may be low. mdpi.com

Carbon and Hydrogen Isotopes: The heptanoic acid chain can be labeled with stable isotopes such as deuterium (B1214612) (D or 2H) and carbon-13 (13C), or with the radioactive isotope carbon-14 (B1195169) (14C). nih.gov Deuterated compounds, like heptanoic acid-[2,2,3,3-d4], are commonly used as internal standards in mass spectrometry for precise quantification. Carbon-13 or carbon-14 labeling, for instance at the carboxyl group or along the alkyl chain (e.g., [5,6,7-13C3]heptanoate), allows for the tracing of metabolic pathways using NMR spectroscopy or scintillation counting, respectively. nih.gov Tritium (3H) labeling, often achieved through catalytic hydrogen-isotope exchange or by using tritiated building blocks like tritiated methyl iodide, is another powerful method due to its high specific activity. mdpi.com

Nitrogen Isotopes: The imidazole ring can also be labeled with the stable isotope nitrogen-15 (B135050) (15N). This is particularly useful for NMR-based studies to probe the interactions between the labeled ligand and its protein target, as it provides specific information about the electronic environment of the nitrogen atoms upon binding. nih.gov

The choice of isotope and labeling position depends on the specific application, whether it is for in vitro binding assays, in vivo metabolic studies, or advanced imaging techniques like Positron Emission Tomography (PET), which often utilizes short-lived isotopes such as carbon-11 (B1219553) (11C). researchgate.net

Table 2: Potential Isotopic Labeling Strategies for this compound This table outlines various isotopes and their potential applications in studying this compound.

| Isotope | Potential Labeling Site | Typical Application | Reference |

|---|---|---|---|

| 125I / 124I / 131I | Imidazole Ring | Receptor Binding Assays, Radioimmunoassays, SPECT/PET Imaging | mdpi.com |

| 14C / 13C | Heptanoic Acid Chain, Carboxyl Group | Metabolic Studies, Quantitative Autoradiography, NMR Studies | nih.gov, mdpi.com |

| 3H (Tritium) | Heptanoic Acid Chain, Imidazole Ring | Receptor Binding Assays, Metabolic Studies | mdpi.com |

| 2H (Deuterium) | Heptanoic Acid Chain | Mass Spectrometry Internal Standard, Metabolic Tracer | otsuka.co.jp, |

| 15N | Imidazole Ring | NMR-based Ligand-Protein Interaction Studies | nih.gov |

| 11C | Carboxyl Group, Alkyl Chain | PET Imaging | researchgate.net |

Mechanistic Investigations of Enzymatic Modulation by 7 1 Imidazolyl Heptanoic Acid

Thromboxane (B8750289) Synthase Inhibition

7-(1-Imidazolyl)heptanoic acid is a derivative of imidazole (B134444) and a recognized inhibitor of thromboxane synthase, an enzyme critical in the arachidonic acid cascade. sc.educapes.gov.br This enzyme, a member of the cytochrome P450 superfamily (CYP5A1), is responsible for converting the prostaglandin (B15479496) endoperoxide H2 (PGH2) into thromboxane A2 (TXA2). nih.govresearchgate.net TXA2 is a highly labile but potent mediator that promotes platelet aggregation and vasoconstriction. sc.eduacs.org The inhibitory action of this compound on this enzyme prevents the formation of TXA2, thereby modulating key physiological and pathophysiological processes. nih.govresearchgate.net

The inhibitory action of this compound on thromboxane synthase is characterized by competitive inhibition. nih.gov In this mechanism, the inhibitor molecule, which often resembles the enzyme's natural substrate, binds reversibly to the active site. wikipedia.org This binding event prevents the substrate—in this case, PGH2—from accessing the active site, thereby halting the catalytic reaction. wikipedia.org

During competitive inhibition, the inhibitor and substrate are in direct competition for the enzyme's active site. wikipedia.org The level of inhibition is therefore dependent on the concentrations of both the inhibitor and the substrate. The inhibition can be overcome by increasing the substrate concentration sufficiently to outcompete the inhibitor for binding to the enzyme. wikipedia.org Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme, reflecting the need for a higher substrate concentration to achieve half-maximal velocity. However, the maximum reaction velocity (Vmax) remains unchanged, as at a saturating substrate concentration, the effect of the inhibitor becomes negligible. wikipedia.org Imidazole and its derivatives, including this compound, are well-established as competitive inhibitors of thromboxane synthase. sc.edunih.gov

Thromboxane synthase is a heme-thiolate protein, categorized as a cytochrome P450 enzyme. nih.gov The active site contains a heme group, where an iron atom is a crucial component of the catalytic center. escholarship.org Imidazole-based inhibitors, such as this compound, function by directly interacting with this heme iron.

The mechanism involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom within the enzyme's active site. This interaction blocks the binding site for the natural substrate, PGH2, and prevents its subsequent isomerization into TXA2. Site-directed mutagenesis studies on thromboxane synthase have identified specific amino acid residues, such as Ala-408 and Arg-413, as being critical for substrate binding and catalytic activity. nih.gov It is within this intricate active site pocket that this compound exerts its inhibitory effect by engaging the central heme prosthetic group. nih.gov

A pivotal finding in the study of this compound is the clear dissociation between its potent inhibition of thromboxane synthesis and its effect on platelet aggregation. sc.edunih.gov Research has demonstrated that the compound significantly blocks the production of thromboxane B2 (iTXB2), the stable, inactive metabolite of TXA2, at concentrations far lower than those required to inhibit platelet aggregation induced by arachidonic acid. researchgate.net

This discovery was significant because it challenged the prevailing hypothesis that TXA2 synthesis was the primary and essential driver of platelet aggregation. sc.edu Studies showed that while this compound effectively shut down thromboxane production, platelet aggregation could still proceed, implying that other pathways and mediators, such as the prostaglandin endoperoxides themselves, could contribute to platelet activation. sc.edujci.org

| Parameter | ID50 Value | Reference |

|---|---|---|

| Inhibition of iTXB2 Synthesis | 1.9 µM | researchgate.net |

| Inhibition of Platelet Aggregation | 1.35 mM | researchgate.net |

Molecular Interactions with Thromboxane Synthase Active Site

Modulation of Cyclooxygenase Pathways

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the initial step in the synthesis of prostanoids, converting arachidonic acid into the unstable intermediate PGH2. dvm360.comtaylorandfrancis.com this compound acts downstream of these enzymes, and its primary mechanism does not involve direct inhibition of either COX isoform. sc.edu Instead, its modulatory effect on the cyclooxygenase pathways is a consequence of its specific inhibition of thromboxane synthase. psu.edu

COX-1 is considered a constitutive enzyme, responsible for producing prostanoids that mediate "housekeeping" functions, such as platelet aggregation and gastric protection. taylorandfrancis.commdpi.com In platelets, COX-1 is the primary source of PGH2 that is subsequently converted to TXA2. researchgate.net COX-2 is typically an inducible enzyme, with its expression upregulated during inflammation and pain. dvm360.commdpi.com

This compound does not directly inhibit COX-1 or COX-2. Its effect is on the metabolic fate of the PGH2 produced by these enzymes. By blocking thromboxane synthase, it specifically prevents the utilization of PGH2 (largely derived from COX-1 in platelets) for the synthesis of pro-aggregatory TXA2. researchgate.netcapes.gov.br This leads to an accumulation of PGH2, which can then be rerouted into other metabolic pathways, effectively altering the balance of bioactive lipid mediators derived from the initial COX-catalyzed step. psu.edunih.gov

The inhibition of thromboxane synthase by this compound causes the substrate, PGH2, to accumulate. psu.edu This accumulated PGH2 is not inert; it is a biologically active molecule that can activate thromboxane receptors and can also be metabolized by other enzymes into different prostanoids. psu.eduahajournals.org

This redirection, or "shunting," of the PGH2 metabolic pathway is a key consequence of thromboxane synthase inhibition. The accumulated endoperoxides can be converted by prostacyclin synthase, particularly in endothelial cells, into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. psu.edu Furthermore, PGH2 can be isomerized to other prostaglandins (B1171923), such as PGE2 and PGD2. psu.edu This metabolic diversion away from the potent pro-aggregatory TXA2 and towards potentially anti-aggregatory or vasodilatory prostaglandins like PGI2 is a central aspect of the pharmacological profile of thromboxane synthase inhibitors. psu.edunih.gov

Differential Effects on COX-1 and COX-2

Interaction with HMG-CoA Reductase

The compound this compound belongs to a class of compounds that have been investigated for their inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. biorxiv.orgguidetopharmacology.org While specific kinetic data for this compound itself is not extensively detailed in the public domain, the broader class of N-imidazolyl heptanoic and heptenoic acid derivatives has been shown to be potent inhibitors of this enzyme. guidetopharmacology.org

Statins, the most common HMG-CoA reductase inhibitors, function as competitive inhibitors by binding to the active site of the enzyme, thereby blocking the access of the natural substrate, HMG-CoA. biorxiv.org These inhibitors typically possess a dihydroxy acid moiety that mimics the structure of mevalonate, the product of the HMG-CoA reductase reaction. The interaction is further stabilized by hydrophobic groups that occupy a specific pocket in the enzyme's active site. biorxiv.org

Table 1: HMG-CoA Reductase Inhibition by Imidazole Derivatives This table is representative of the inhibitory activity of imidazole-containing compounds on HMG-CoA reductase, based on findings from various studies.

| Compound Type | Reported IC₅₀ Range (nM) | Key Structural Features | Reference |

| N-Imidazolyl Heptenoates | Potent, often greater than statins | Imidazole ring, heptenoate chain | guidetopharmacology.org |

| Imidazole-based statin analogues | Varies with substitution | Imidazole core, statin-like side chain | alliedacademies.org |

| Pyrrolylethyl-tetrahydropyranones | Micromolar to nanomolar | Related heterocyclic structures | researchgate.net |

General Enzyme Inhibition Mechanisms

Beyond its interaction with HMG-CoA reductase, this compound and its derivatives can modulate the activity of various other enzymes through several inhibition mechanisms. The imidazole moiety is a versatile functional group that can participate in different types of enzyme inhibition, including competitive, non-competitive, and mixed-inhibition. nih.govmdpi.comnycu.edu.tw

A notable example of the specific inhibitory action of this compound is its effect on thromboxane synthase. sc.edunih.govahajournals.org This enzyme is involved in the conversion of prostaglandin H2 to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. sc.edu this compound has been identified as a selective inhibitor of thromboxane synthase. sc.edunih.govahajournals.org The mechanism of inhibition is believed to involve the coordination of the imidazole nitrogen to the heme iron at the active site of the enzyme, thereby blocking its catalytic function. sc.edu

The type of inhibition exerted by imidazole derivatives can vary depending on the specific enzyme and the structure of the inhibitor. For instance, some imidazole derivatives have been shown to be competitive inhibitors of β-glucosidase, where they compete with the substrate for binding to the active site. nycu.edu.tw In other cases, such as with certain cytochrome P450 enzymes, imidazole-containing compounds can act as non-competitive inhibitors by binding to a site distinct from the substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency. nih.govmdpi.com There are also instances of mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Table 2: Examples of Enzyme Inhibition by Imidazole Derivatives This table provides examples of different inhibition mechanisms observed for various imidazole-containing compounds across different enzyme systems.

| Enzyme | Inhibitor Type | Mechanism of Inhibition | Reference |

| Thromboxane Synthase | This compound | Selective Inhibition | sc.edunih.govahajournals.org |

| Heme Oxygenase-1 (HO-1) | Imidazole-based inhibitors | Non-competitive | mdpi.com |

| Cytochrome P450 2J2 | Imidazole-substituted terfenadine (B1681261) derivative | Non-competitive | nih.gov |

| β-Glucosidase | 4-Arylimidazoles | Competitive | nycu.edu.tw |

Metal Ion Chelation and Enzymatic Implications

The imidazole ring, a key structural feature of this compound, is well-known for its ability to coordinate with metal ions. researchgate.net This metal-chelating property is fundamental to the biological function of many proteins and enzymes where the imidazole side chain of histidine residues plays a critical role in binding and positioning metal cofactors within the active site. escholarship.org The introduction of an exogenous imidazole-containing compound like this compound can therefore have significant enzymatic implications by interacting with metalloenzymes. researchgate.net

A primary mechanism by which imidazole derivatives can inhibit metalloenzymes is through the chelation of the metal ion essential for the enzyme's catalytic activity. escholarship.org The nitrogen atoms of the imidazole ring can act as ligands, forming coordination complexes with transition metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) that are often found at the catalytic center of these enzymes. mdpi.comresearchgate.net

Biological Activities and Signaling Pathway Interactions of 7 1 Imidazolyl Heptanoic Acid

Effects on Platelet Function and Eicosanoid Biosynthesis

7-(1-Imidazolyl)heptanoic acid exerts significant and selective effects on the biochemical pathways governing platelet activation. Its primary mechanism involves the targeted inhibition of a key enzyme in eicosanoid production, which in turn modulates platelet aggregation and intracellular signaling molecules.

This compound is characterized as a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, the enzyme responsible for converting the prostaglandin (B15479496) endoperoxide H2 (PGH2) into thromboxane A2 (TXA2). ahajournals.orgsc.edupsu.edu TXA2 is a highly labile but powerful mediator that induces platelet aggregation and vasoconstriction. sc.eduresearchgate.net The inhibitory action of this compound is quite specific; studies in human platelet-rich plasma demonstrated a median inhibitory dose (ID50) of 1.9 μM for the inhibition of arachidonic acid-induced synthesis of immunoreactive thromboxane B2 (iTXB2), the stable, inactive metabolite of TXA2. capes.gov.brnih.gov This selective inhibition of thromboxane synthesis has been a focal point of research, distinguishing it from non-steroidal anti-inflammatory drugs like indomethacin (B1671933), which inhibit the cyclooxygenase enzyme further upstream and thus block the formation of both PGH2 and TXA2. sc.edunih.gov

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical intracellular signaling molecule that generally acts to inhibit platelet function. researchgate.net Agents that elevate cAMP levels are known to suppress platelet aggregation. researchgate.netjci.org Research into the effects of this compound on this pathway has revealed important nuances. In studies using human platelets where cAMP levels were first increased by prostacyclin (PGI2), the subsequent addition of arachidonic acid caused cAMP levels to return to baseline. nih.gov While broad-spectrum cyclooxygenase inhibitors like indomethacin blocked this cAMP-lowering effect, the selective inhibition of TXA2 synthesis by this compound did not. nih.gov This finding provides evidence that the prostaglandin endoperoxide PGH2, the substrate that accumulates when thromboxane synthase is blocked by this compound, can itself act to lower platelet cAMP levels, independent of its conversion to TXA2. nih.gov

A pivotal finding in the study of this compound is the dissociation between its potent inhibition of thromboxane synthesis and its effect on platelet aggregation. sc.edunih.gov Despite its efficacy in blocking TXA2 production, this compound is a weak inhibitor of platelet aggregation. sc.edupsu.edu Research showed that while the ID50 for inhibiting TXB2 synthesis was 1.9 μM, the estimated ID50 for inhibiting arachidonic acid-induced platelet aggregation was significantly higher, at 1.35 mM. capes.gov.br This discrepancy is attributed to the fact that the prostaglandin endoperoxides (PGG2/PGH2), which accumulate due to thromboxane synthase inhibition, can themselves act as pro-aggregatory agents by activating the same receptors as TXA2. sc.edupsu.edu Therefore, simply blocking the conversion of PGH2 to TXA2 does not necessarily prevent platelet aggregation. sc.edu

Table 1: Inhibitory Potency of this compound on Platelet Functions

This table summarizes the median inhibitory concentrations (ID50) of this compound on thromboxane B2 (iTXB2) synthesis and platelet aggregation in human platelet-rich plasma.

| Parameter | ID50 Value | Source |

| Inhibition of iTXB2 Synthesis | 1.9 μM | capes.gov.br |

| Inhibition of Platelet Aggregation | 1.35 mM | capes.gov.br |

Impact on Cyclic AMP Levels

Modulation of Cellular Response to Vasopressin

Beyond its effects on platelets, this compound has been shown to interact with pathways stimulated by the hormone vasopressin, particularly in specialized tissues like the toad urinary bladder. Vasopressin, also known as antidiuretic hormone (ADH), is a key regulator of water balance and blood pressure. drugbank.comwikipedia.org

Vasopressin primarily acts on the kidney's collecting ducts to increase water reabsorption. wikipedia.orgcloudfront.net It achieves this by binding to V2 receptors, which triggers a signaling cascade that increases the permeability of the cells to water. cloudfront.netdrugbank.com In the toad urinary bladder, a classic model for studying vasopressin action, research has shown that vasopressin-stimulated water flow is dependent on the synthesis of local eicosanoids. researchcommons.org Studies have demonstrated that thromboxane synthetase inhibitors, including this compound, effectively inhibit the hydro-osmotic response to vasopressin in this tissue. researchcommons.org This indicates that the water flow regulation by vasopressin in this model is mediated, at least in part, by the local production of thromboxane.

The modulatory effect of this compound on vasopressin's action is directly linked to its role in eicosanoid synthesis within specific tissues. In the toad urinary bladder, vasopressin has been found to stimulate the synthesis of thromboxane. researchcommons.orgmusc.edu The inhibition of vasopressin-stimulated water flow by this compound is a direct consequence of its blockade of this thromboxane production. researchcommons.org Cultured human urothelial cells, which form the lining of the urinary bladder, have also been shown to possess the enzymatic machinery to produce a range of eicosanoids, including prostaglandin E2 and a small amount of thromboxane B2, from arachidonic acid. nih.gov This highlights the potential for local eicosanoid-mediated signaling within the urinary tract. While the connection between vasopressin and eicosanoid synthesis has been established in tissues like the urinary bladder, further research is needed to fully elucidate similar roles in other tissues such as hepatocytes.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Arachidonic Acid |

| Bradykinin |

| Caffeine |

| Cyclic Adenosine Monophosphate (cAMP) |

| Epinephrine |

| Indomethacin |

| Phenylalanine |

| Prostaglandin E2 (PGE2) |

| Prostaglandin Endoperoxide G2 (PGG2) |

| Prostaglandin Endoperoxide H2 (PGH2) |

| Prostacyclin (PGI2) |

| Serotonin |

| Thromboxane A2 (TXA2) |

| Thromboxane B2 (TXB2) |

Effects on Water Flow Regulation

Regulation of Macrophage Eicosanoid Formation and Inter-cellular Lipid Transfer

This compound plays a significant role in modulating the production of eicosanoids in macrophages, particularly through its inhibitory action on thromboxane synthetase. nih.gov Eicosanoids are lipid signaling molecules that are critical in inflammatory processes. nih.gov Studies have shown that in the presence of this compound, the formation of 6-ketoprostaglandin F1 alpha, a stable metabolite of prostacyclin, is significantly increased in co-cultures of platelets and macrophages. nih.gov This suggests that the inhibition of thromboxane synthetase by the compound leads to a redirection of prostaglandin endoperoxides from platelets to macrophages, which then metabolize them into prostacyclin. nih.gov

This "shunting" of endoperoxides highlights a crucial mechanism of inter-cellular lipid transfer. nih.gov Further experiments using macrophages from essential fatty acid-deficient rats, which have a reduced capacity for eicosanoid production, demonstrated that the addition of aspirin-treated platelets (to inhibit their own cyclooxygenase) led to a significant increase in macrophage-derived 6-ketoprostaglandin F1 alpha. nih.gov This indicates that arachidonic acid, the precursor for eicosanoid synthesis, can also be transferred from platelets to macrophages, further fueling the production of signaling lipids. nih.gov Therefore, this compound can indirectly regulate macrophage eicosanoid formation by altering the metabolic fate of platelet-derived lipid intermediates. nih.gov

The transfer of lipids between cells is a fundamental biological process. nih.gov For instance, glial cells are known to supply lipids to neurons, and recent evidence suggests this transport is bidirectional. nih.gov Similarly, the transfer of phosphatidylcholine, a major membrane phospholipid, into mitochondria is facilitated by specific lipid transfer proteins. nih.gov

Influence on Inflammatory Pathways in Preclinical Contexts

The influence of this compound on inflammatory pathways has been investigated in various preclinical models. As a thromboxane synthase inhibitor, it has been shown to be effective in reducing the production of thromboxane A2, a potent mediator of inflammation and thrombosis. sc.edufunctionalps.com In a rat model of endotoxic shock, pretreatment with this compound significantly reduced mortality, suggesting a detrimental role for thromboxane A2 in the pathogenesis of this condition. functionalps.com

Interactions with Key Receptors (e.g., Thromboxane A2/Prostaglandin H2 Receptors)

This compound exerts its primary effect through the inhibition of thromboxane synthase, the enzyme responsible for converting prostaglandin H2 to thromboxane A2. sc.eduwikipedia.org This action indirectly affects the activation of thromboxane A2/prostaglandin H2 (TP) receptors. By reducing the available pool of thromboxane A2, the compound diminishes the downstream signaling cascades initiated by TP receptor activation, which include platelet aggregation and vasoconstriction. wikipedia.orgnih.gov

It is important to distinguish between thromboxane synthase inhibitors and TP receptor antagonists. While both can mitigate the effects of thromboxane A2, they act at different points in the pathway. nih.gov TP receptor antagonists directly block the receptor, preventing both prostaglandin H2 and thromboxane A2 from binding and eliciting a response. nih.gov The human thromboxane A2 receptor exists as two splice variants, TPα and TPβ, which are G protein-coupled receptors. wikipedia.org

Other Reported Biological Activities of Related Compounds

Table 1: Reported Biological Activities of Imidazole-Containing Compounds

| Biological Activity | Examples of Imidazole-Containing Compounds | References |

| Anti-inflammatory | Phenyl and ortho-hydroxy phenyl-linked imidazolyl triazolo hydroxamic acid derivatives | researchgate.net |

| Antimicrobial | Novel imidazole (B134444) derivatives | nih.gov |

| Anti-tubercular | Ring substituted-1H-imidazole-4-carboxylic acid derivatives, 4-nitroimidazole (B12731) delamanid | ijpsjournal.comnih.gov |

| Anticancer | (22β,25R)-3β-Hydroxy-spirost-5-en-7-iminoxy-heptanoic acid | ajrconline.org |

| HMG-CoA Reductase Inhibition | 3,5-Dihydroxy-7-(N-imidazolyl)-6-heptenoates | acs.org |

| Antihypertensive | Diethyl-4,4'-dihydroxy-8,3'-neolign-7,7'-dien-9,9'-dionate | ajrconline.org |

This table is for informational purposes only and lists activities of related compounds, not necessarily this compound itself.

For instance, certain imidazole derivatives have demonstrated significant anti-inflammatory properties, with some showing better efficacy than the reference drug diclofenac (B195802) in in vitro assays. researchgate.net Others have been synthesized and evaluated as antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.gov The imidazole scaffold is also present in compounds investigated for their anti-tubercular, anticancer, and cholesterol-lowering activities. ijpsjournal.comnih.govajrconline.orgacs.org Furthermore, some imidazole-containing compounds have been explored for their potential in managing conditions like diabetes and for their use in PET imaging of specific enzymes like glycogen (B147801) synthase kinase-3. researchgate.net The diverse biological profile of imidazole derivatives underscores the importance of this heterocyclic ring in medicinal chemistry. ijpsjournal.comresearchgate.net

Structure Activity Relationship Sar Studies of 7 1 Imidazolyl Heptanoic Acid and Analogues

Correlating Structural Modifications with Thromboxane (B8750289) Synthase Inhibition Potency

The inhibitory activity of imidazole-containing compounds against thromboxane synthase, a key enzyme in the biosynthesis of the potent platelet aggregator and vasoconstrictor thromboxane A2, is well-documented. tandfonline.comtandfonline.com SAR studies have revealed several critical structural features that govern the inhibitory potency of 7-(1-Imidazolyl)heptanoic acid and its analogues.

A fundamental interaction for thromboxane synthase inhibition by these derivatives is the coordination of the basic nitrogen atom of the imidazole (B134444) ring with the heme iron of the enzyme. tandfonline.com This interaction positions the inhibitor in a manner that mimics the natural substrate, prostaglandin (B15479496) H2. tandfonline.com

The presence of a carboxyl group and a hydrophobic side chain attached to the imidazole ring are also crucial for anchoring the ligand within the active site. tandfonline.comtandfonline.com Specifically, the carboxyl group is thought to form a hydrogen bond with Arg374 in the enzyme's active site. tandfonline.com

Further investigations into the side chain of 1-(7-carboxyheptyl)imidazole, the parent structure of this compound, have shown that introducing various substituents can enhance inhibitory potency. nih.gov Modifications such as the addition of methyl groups, a halogen atom, a methylidene group, or unsaturated bonds within the carboxy-bearing side chain have been found to increase activity. nih.gov The length of side chains that include a phenylene group is optimal for inhibitory potency when it is in the range of 8.5 to 9.0 Å. nih.gov

Table 1: SAR of this compound Analogues as Thromboxane Synthase Inhibitors

| Compound/Analogue | Structural Modification | Effect on Thromboxane Synthase Inhibition | Reference |

|---|---|---|---|

| 1-(7-carboxyheptyl)imidazole | Parent compound | Baseline activity | nih.gov |

| Analogues with substituted side chains | Introduction of methyl groups, halogens, methylidene groups, or unsaturated bonds | Increased inhibitory potency | nih.gov |

| Analogues with phenylene-containing side chains | Optimal side chain length of 8.5-9.0 Å | Highest inhibitory potency | nih.gov |

| Dazoxiben and Ozagrel | Imidazole-containing inhibitors | Exhibit π–cation interaction between the imidazole nitrogen and the heme iron, and hydrogen bonding of the carboxylate with Arg374 | tandfonline.com |

SAR in Antileishmanial Imidazoles

The imidazole scaffold is a key feature in a number of compounds developed for their antileishmanial activity. SAR studies in this area have highlighted the importance of specific structural modifications to achieve potent and selective inhibition of Leishmania parasites.

In one study of arylimidamide-azole hybrids, it was found that increasing the length of a phenoxyalkyl linker from two to eight carbons enhanced the potency against intracellular Leishmania donovani. nih.gov Furthermore, compounds featuring an imidazole ring as the terminal group were more potent than those with a 1,2,4-triazole (B32235) group. nih.gov For instance, a compound with an octyl chain and a terminal imidazole group demonstrated an IC50 value of 1.0 μM against L. donovani amastigotes. nih.gov

Another study on 2,5-disubstituted-1,3,4-thiadiazoles bearing a 5-nitroaryl moiety (including nitroimidazole) found that the pendant group attached to the sulfur at the 2-position of the thiadiazole ring could be varied significantly while retaining good antileishmanial activity. tandfonline.comtandfonline.com This suggests a high degree of flexibility for structural alterations at this position. tandfonline.comtandfonline.com

Research on imidazo-[1,2-a]-pyridine based analogues has shown that the presence of electron-withdrawing groups, particularly at the para position of a phenyl group attached to a triazole nucleus, enhances antileishmanial activity against Leishmania major. rsc.org Conversely, substitutions at the ortho or meta positions often result in moderate activity. rsc.org

Table 2: SAR of Imidazole Analogues in Antileishmanial Activity

| Compound Series | Structural Feature | Impact on Antileishmanial Activity | Reference |

|---|---|---|---|

| Arylimidamide-azole hybrids | Increasing phenoxyalkyl linker length to 8 carbons | Enhanced potency against L. donovani | nih.gov |

| Arylimidamide-azole hybrids | Terminal imidazole ring (vs. 1,2,4-triazole) | Greater antileishmanial potency | nih.gov |

| 5-(5-nitroaryl)-2-thio-1,3,4-thiadiazoles | S-pendant group at the 2-position | High flexibility for structural alteration while retaining good activity | tandfonline.comtandfonline.com |

| Imidazo-[1,2-a]-pyridine analogues | Electron-withdrawing group at para position of phenyl ring | Enhanced activity against L. major | rsc.org |

SAR in HMG-CoA Reductase Inhibitors

The imidazole moiety has also been incorporated into inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. SAR studies in this context have identified key structural elements that contribute to inhibitory activity.

One study identified an imidazole-based compound as a potent inhibitor of HMG-CoA reductase with an IC50 of 7.9 nM. nih.gov This inhibitor demonstrated excellent hepatoselectivity, which is a desirable property for this class of drugs. nih.gov The binding of this compound to the enzyme was found to be driven by a favorable enthalpy change. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to predict the HMG-CoA reductase inhibitory activity of various compounds. mdpi.compreprints.org These models have identified certain atom-centered fragments that correlate with inhibitory activity. mdpi.compreprints.org For instance, the fragment C-034, which is described as R–CR.. X (where X is a non-carbon heavy atom and R is an aliphatic group), has been shown to be useful in predicting the inhibitory activity of imidazole derivatives. mdpi.compreprints.org Higher values of this descriptor were associated with increased activity. mdpi.compreprints.org

Furthermore, some imidazole derivatives, such as ketoconazole (B1673606), have been shown to inhibit cholesterol synthesis by acting on cytochrome-P450 mediated reactions, leading to an accumulation of lanosterol (B1674476) and dihydrolanosterol, and a depression of total sterol formation. nih.gov

Table 3: SAR of Imidazole-Based HMG-CoA Reductase Inhibitors

| Compound/Feature | Key Finding | Significance | Reference |

|---|---|---|---|

| Imidazole 1 | Potent inhibitor (IC50 = 7.9 nM) with high hepatoselectivity. | Demonstrates the potential of the imidazole scaffold for potent and selective HMG-CoA reductase inhibition. | nih.gov |

| QSAR descriptor C-034 | Correlates with inhibitory activity in imidazole derivatives. | Provides a computational tool for predicting the activity of new imidazole-based inhibitors. | mdpi.compreprints.org |

| Ketoconazole | Inhibits cholesterol synthesis via cytochrome-P450. | Highlights an alternative mechanism by which imidazole derivatives can affect cholesterol metabolism. | nih.gov |

SAR in Imidazole-Linked Heterocycles for Neurodegeneration

Imidazole-based compounds are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. nih.govajrconline.orgacs.org The imidazole ring is considered a preferred structure in active compounds for such conditions. nih.gov

In the development of multi-targeted therapies for Alzheimer's, 1,5-diarylimidazoles have been investigated for their ability to stabilize microtubules and inhibit enzymes involved in neuroinflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). acs.org SAR studies on these compounds revealed that relatively small changes in the substitution pattern of the 1,5-diarylimidazole core can have a profound effect on the activity profile. acs.org For instance, the presence of fluorine substituents on one of the aryl rings was not found to be essential for the inhibition of prostaglandin synthesis. acs.org

Another area of research involves imidazole-linked heterocycles as modulators of imidazoline (B1206853) I2 receptors, which are considered relevant targets in Alzheimer's disease. nih.gov Structural modifications of established I2-IR ligands have led to new derivatives with an imidazole-linked heterocycle as a common feature. nih.gov

Table 4: SAR of Imidazole-Linked Heterocycles in Neurodegeneration

| Compound Series | Target/Application | Key SAR Findings | Reference |

|---|---|---|---|

| 1,5-diarylimidazoles | Alzheimer's Disease (multi-target) | Small changes in substitution pattern significantly alter activity. Fluorination of the B ring does not impact prostaglandin synthesis inhibition. | acs.org |

| Imidazole-linked heterocycles | Alzheimer's Disease (I2-IR ligands) | The imidazole is a key feature in new derivatives with neuroprotective properties. | nih.gov |

Influence of Functional Groups on Biological Efficacy

The biological efficacy of imidazole-containing compounds is significantly influenced by the nature and position of various functional groups. mdpi.comnih.gov The electronic properties of these groups play a crucial role in determining the compound's interaction with its biological target. jopir.in

For example, the introduction of an electron-withdrawing formyl group or a rhodanine-3-acetic acid group to a phenanthro[9,10-d]-imidazole core resulted in a bathochromic shift in both absorption and emission spectra. mdpi.comnih.gov This highlights the impact of functional groups on the photophysical properties of these molecules, which is relevant for applications such as fluorescence imaging. mdpi.comnih.gov

In the context of antimicrobial activity, electron-withdrawing groups at the 2-position of the imidazole ring have been shown to often enhance this property, while electron-donating substituents may improve anti-inflammatory effects. jopir.in The ability of the imidazole ring to form hydrogen bonds and participate in π-π stacking interactions contributes to its strong binding affinity with various biological targets. jopir.in

Furthermore, the N-1 substitution on the imidazole ring has a significant impact on metabolic stability and pharmacokinetic properties. jopir.in The versatility of the imidazole scaffold allows for a wide range of synthetic modifications, enabling the fine-tuning of biological activity. ajrconline.org

Table 5: Influence of Functional Groups on the Biological Efficacy of Imidazole Derivatives

| Functional Group Modification | Effect | Context/Example | Reference |

|---|---|---|---|

| Electron-withdrawing groups at C-2 | Enhanced antimicrobial activity | General observation in SAR studies | jopir.in |

| Electron-donating groups | Improved anti-inflammatory properties | General observation in SAR studies | jopir.in |

| Substitution at N-1 | Significant impact on metabolic stability and pharmacokinetics | General observation in SAR studies | jopir.in |

| Introduction of formyl or rhodanine-3-acetic acid groups | Bathochromic shift in absorption and emission | Phenanthro[9,10-d]-imidazole derivatives for fluorescence imaging | mdpi.comnih.gov |

Analytical and Bioanalytical Methodologies for 7 1 Imidazolyl Heptanoic Acid Research

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of 7-(1-Imidazolyl)heptanoic acid in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary methods employed for this purpose. semanticscholar.orgnih.govwaters.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS offers high sensitivity and selectivity for the detection of this compound. nih.govwaters.com The methodology typically involves the following steps:

Sample Preparation: Biological samples undergo protein precipitation, often with acetonitrile (B52724) or methanol, followed by centrifugation to remove solid residues. nih.govunimi.it For fatty acids like this compound, derivatization may be employed to enhance chromatographic retention and ionization efficiency. unimi.itlipidmaps.org

Chromatographic Separation: Reversed-phase HPLC columns are commonly used to separate the analyte from other matrix components. semanticscholar.org The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile or methanol. unimi.itnih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.org For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Sample Preparation and Derivatization: Similar to HPLC-MS/MS, sample preparation involves extraction from the biological matrix. The extracted analyte is then derivatized, for example, by converting the carboxylic acid group to a more volatile ester, such as a pentafluorobenzyl ester. lipidmaps.orgresearchgate.net

Chromatographic Separation: The derivatized analyte is separated on a GC column based on its boiling point and interaction with the stationary phase.

Mass Spectrometric Detection: The separated compound is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern for identification and quantification.

A summary of typical parameters for these quantitative methods is presented below:

| Parameter | HPLC-MS/MS | GC-MS |

| Sample Type | Plasma, Urine, Tissue | Plasma, Urine, Tissue |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction | Liquid-Liquid Extraction, Derivatization |

| Derivatization | Optional | Required (e.g., Esterification) |

| Separation | Reversed-Phase HPLC | Capillary GC |

| Ionization | ESI | EI |

| Detection | Tandem MS (MRM) | Mass Spectrometer (Scan or SIM) |

| Sensitivity | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) |

| Selectivity | Very High | High |

Interactive Data Table: Quantitative Analysis Methods

This table is for illustrative purposes and actual parameters may vary based on the specific study.

Ligand Binding Assays

Ligand binding assays are essential for characterizing the interaction of this compound with its molecular target, primarily thromboxane (B8750289) A2 synthase. sc.edunih.gov These assays measure the binding affinity (e.g., Kd, IC50) of the compound to the target protein.

Commonly used ligand binding assay formats include:

Radioligand Binding Assays: These assays utilize a radiolabeled form of a ligand that binds to the target protein. The binding of this compound is measured by its ability to compete with the radioligand for the binding site. While highly sensitive, this method requires the handling of radioactive materials.

Fluorescence-Based Assays: These assays employ a fluorescently labeled ligand. edinst.comnih.gov Changes in fluorescence properties, such as fluorescence polarization or intensity, upon binding to the target protein are measured. Competition with this compound leads to a decrease in the fluorescence signal, allowing for the determination of its binding affinity. edinst.comnih.gov

Enzyme-Linked Immunosorbent Assays (ELISAs): Competitive ELISA formats can be developed where the target enzyme is immobilized, and the binding of a labeled primary antibody or a labeled version of the ligand is competed off by this compound. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. This allows for the real-time monitoring of the binding and dissociation kinetics.

Research has shown that this compound is an effective inhibitor of thromboxane synthesis. capes.gov.br For instance, studies have determined its inhibitory concentration (ID50) for arachidonic acid-induced immunoreactive thromboxane B2 (iTXB2) synthesis. capes.gov.br

| Assay Type | Principle | Key Parameters Measured |

| Radioligand Binding | Competition with a radiolabeled ligand | IC50, Ki |

| Fluorescence-Based | Change in fluorescence upon binding | Kd, IC50 |

| ELISA | Competitive binding to an immobilized target | IC50 |

| Surface Plasmon Resonance | Change in refractive index upon binding | Kon, Koff, Kd |

Interactive Data Table: Ligand Binding Assay Comparison

This table provides a general comparison of common ligand binding assay types.

Metabolomic Profiling of Imidazole (B134444) Compounds in Biological Systems

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. researchgate.net When studying this compound, metabolomic approaches can elucidate its metabolic pathways and identify its biotransformation products. The imidazole moiety is a common feature in many endogenous molecules, including histidine and purine (B94841) derivatives. researchgate.netmdpi.comajrconline.org

Analytical platforms for metabolomic profiling of imidazole-containing compounds typically involve advanced separation techniques coupled with high-resolution mass spectrometry:

LC-MS/MS: As in quantitative analysis, LC-MS/MS is a cornerstone of metabolomics. nih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are used to accurately determine the mass of metabolites, enabling their identification.

GC-MS: GC-MS is also employed, particularly for volatile metabolites or those that can be made volatile through derivatization. researchgate.net

The general workflow for a metabolomics study includes:

Sample Collection and Extraction: Collection of biological fluids or tissues, followed by extraction of metabolites.

Analytical Measurement: Analysis of the extracts using LC-MS/MS or GC-MS.

Data Processing: Peak detection, alignment, and quantification.

Metabolite Identification: Comparison of experimental data (retention time, mass-to-charge ratio, and fragmentation pattern) with databases of known metabolites.

Statistical Analysis and Pathway Analysis: Identification of significant changes in metabolite levels and mapping them to metabolic pathways.

Studies on related imidazole compounds have identified various metabolic transformations, including oxidation, conjugation, and ring cleavage. nih.gov For this compound, potential metabolic pathways could involve hydroxylation of the heptanoic acid chain or modification of the imidazole ring.

| Analytical Platform | Strengths | Common Applications in Imidazole Metabolomics |

| LC-MS/MS | High sensitivity, wide coverage of polar and non-polar metabolites | Identification of phase I and phase II metabolites |

| GC-MS | Excellent for volatile and some non-polar compounds | Analysis of fatty acids and amino acid derivatives |

Interactive Data Table: Metabolomic Profiling Platforms

This table highlights the primary analytical platforms used in metabolomic studies of imidazole compounds.

Computational Modeling and Molecular Docking Studies of Ligand-Target Interactions

Computational methods, including molecular modeling and docking, provide valuable insights into the binding of this compound to its target, thromboxane A2 synthase, at a molecular level. clinmedjournals.orgclinmedjournals.org These in silico techniques complement experimental data by predicting binding modes and identifying key interactions. clinmedjournals.orgclinmedjournals.org

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. clinmedjournals.org The process involves:

Preparation of the Ligand and Receptor: Generating 3D structures of this compound and the target enzyme, thromboxane A2 synthase.

Docking Simulation: Using a docking algorithm (e.g., AutoDock) to explore various possible binding poses of the ligand within the active site of the enzyme. clinmedjournals.org

Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site.

Molecular Dynamics (MD) Simulations:

MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability of the binding interactions.

Computational studies on imidazole-based inhibitors of other enzymes have highlighted the importance of the imidazole ring in forming hydrogen bonds with key residues in the active site. mdpi.commdpi.com For this compound, the imidazole nitrogen atoms are likely to interact with amino acid residues in the active site of thromboxane A2 synthase, while the heptanoic acid chain may form hydrophobic interactions.

| Computational Method | Purpose | Information Gained |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein. | Binding pose, key interacting residues, estimated binding affinity. |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. | Stability of binding, dynamic interactions, conformational changes. |

| QSAR Modeling | Relates chemical structure to biological activity. | Predictive models for designing new inhibitors. acs.org |

Interactive Data Table: Computational Modeling Techniques

This table summarizes the main computational methods used to study ligand-target interactions.

Future Directions and Potential Research Avenues for 7 1 Imidazolyl Heptanoic Acid

Exploration of Novel Therapeutic Targets and Mechanisms

Initially recognized for its role as an inhibitor of thromboxane (B8750289) A2 synthase, 7-(1-Imidazolyl)heptanoic acid's mechanism of action is a primary area of ongoing investigation. nih.govnih.gov Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition has been a therapeutic target for cardiovascular diseases. ahajournals.org Research has shown that by inhibiting thromboxane synthase, this compound can prevent the formation of thromboxane A2, which is implicated in the pathological processes of conditions like endotoxic shock. ahajournals.org

Beyond its effects on thromboxane, there is growing interest in whether this compound may also modulate other related pathways. For instance, some studies suggest a potential, though less direct, influence on nitric oxide synthase (NOS). jci.org NOS inhibitors themselves are being explored for various therapeutic applications, including in anxiety models. nih.govdntb.gov.ua Future studies will likely focus on delineating the full spectrum of its enzymatic inhibition and receptor interactions. This could reveal novel therapeutic targets for a wider range of diseases, including certain types of cancer where thromboxane synthase expression is elevated. psu.edu

Design and Synthesis of Advanced Analogues with Enhanced Specificity or Potency

A significant avenue of future research lies in the design and synthesis of advanced analogues of this compound. The goal is to create new molecules with improved characteristics, such as enhanced specificity for their target enzyme or greater potency. This involves systematically modifying the chemical structure of the parent compound. ucl.ac.uk

The development of new synthetic methodologies will be crucial for creating these next-generation compounds. nih.govresearchgate.net For example, researchers are exploring different chemical groups to replace or modify parts of the this compound structure to improve its binding to target enzymes. nih.govnih.govmdpi.com This approach has been successful in other areas of drug development, leading to compounds with better therapeutic profiles. nih.govnih.gov The synthesis of a variety of imidazole-containing compounds is an active area of research with potential applications in diverse therapeutic areas. nih.govmdpi.com

Table 1: Research on Analogues of Imidazole-Containing Compounds

| Research Area | Key Findings | Potential Impact |

|---|---|---|

| HDAC Inhibitors | Systematic variation of aryloxyalkanoic acid hydroxyamide motifs led to optimized activity in cancer cell lines. ucl.ac.uk | Development of more effective and selective cancer therapies. |

| PP5 Inhibitors | Synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives resulted in a compound with enhanced PP5 selectivity, reversing temozolomide (B1682018) resistance in glioblastoma. nih.gov | New strategies to overcome drug resistance in cancer treatment. |

| Proteasome Inhibitors | Development of peptide epoxyketones with P1'-targeting moieties showed superior efficacy against cancer models with resistance to existing drugs. nih.gov | Overcoming resistance to current proteasome inhibitors in cancer therapy. |

| Antiviral Agents | Synthesis of 7-imidazolyl-substituted polyfluoroflavones demonstrated promising antiviral activity against influenza and Coxsackie viruses. nih.govresearchgate.net | Novel antiviral drug candidates. |

Integration with Advanced Biological Systems Modeling

To better understand the complex interactions of this compound within a biological system, researchers are turning to advanced computational modeling. nih.govbyu.edu These models can simulate how the compound affects metabolic pathways and cellular processes, providing insights that are difficult to obtain through traditional laboratory experiments alone. numberanalytics.comnih.gov

By integrating experimental data with computational models, scientists can predict the effects of this compound and its analogues on a larger scale. researchgate.net This "systems biology" approach allows for the identification of key control points within a network and can help to prioritize which new analogues should be synthesized and tested. nih.gov This integration of wet-lab and in-silico research is becoming an essential tool in modern drug discovery and development.

Role in Unexplored Metabolic Pathways and Regulatory Networks

While the primary effects of this compound on the thromboxane pathway are well-documented, its influence on other metabolic and regulatory networks remains largely unexplored. nih.govahajournals.org Future research will likely investigate how this compound might perturb other interconnected pathways. For instance, the inhibition of thromboxane synthesis could have downstream effects on other lipid signaling pathways or interact with broader regulatory networks that control inflammation and cell growth. nih.gov

There is also potential to discover entirely new roles for this compound. For example, some metabolites containing heptanoic acid have been identified as potential biomarkers in certain diseases, suggesting that compounds like this compound could have diagnostic or therapeutic relevance in unexpected contexts. mdpi.com Unraveling these complex interactions could open up new therapeutic avenues for a variety of conditions. nih.govlsu.edu

Application in New Preclinical Disease Models

To translate basic research findings into potential clinical applications, this compound and its future analogues will need to be tested in a variety of preclinical disease models. Initial studies have shown its protective effects in a rat model of endotoxic shock. ahajournals.org

Future research will likely expand to other disease models where thromboxane A2 is implicated, such as:

Cardiovascular diseases: Models of thrombosis, myocardial infarction, and stroke.

Inflammatory disorders: Models of arthritis and other inflammatory conditions. rsc.org

Cancer: Models of tumor growth and metastasis, particularly for cancers with high thromboxane synthase expression. psu.edu

Fibrotic disorders and viral infections: As related inhibitor classes have shown potential in these areas. google.com

These preclinical studies will be essential for determining the therapeutic potential and safety of new compounds before they can be considered for human trials.

Q & A

Q. How can researchers ensure ethical and reproducible methodologies in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo. Implement blind testing and third-party validation for high-stakes claims. Safety protocols must align with institutional chemical hygiene plans, including hazard assessments for imidazole reactivity and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.